molecular formula C10H13N3O B12790173 (R)-3-Azido-2-benzylpropanol CAS No. 173216-45-0

(R)-3-Azido-2-benzylpropanol

Cat. No.: B12790173
CAS No.: 173216-45-0
M. Wt: 191.23 g/mol
InChI Key: YZDJRMGVHDIISE-SNVBAGLBSA-N
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Description

®-3-Azido-2-benzylpropanol is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzyl-substituted propanol backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Azido-2-benzylpropanol typically involves the following steps:

    Starting Material: The synthesis begins with ®-2-benzylpropanol.

    Azidation: The hydroxyl group of ®-2-benzylpropanol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

    Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield ®-3-Azido-2-benzylpropanol.

Industrial Production Methods: Industrial production of ®-3-Azido-2-benzylpropanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

    Reduction: ®-3-Azido-2-benzylpropanol can undergo reduction reactions to form ®-3-amino-2-benzylpropanol. Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in substitution reactions, such as Staudinger ligation, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate, which can be hydrolyzed to yield an amine.

    Cycloaddition: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution: Triphenylphosphine (PPh₃), water (H₂O).

    Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).

Major Products:

    Reduction: ®-3-amino-2-benzylpropanol.

    Substitution: ®-3-amino-2-benzylpropanol.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

®-3-Azido-2-benzylpropanol has diverse applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition reactions.

    Biology: The compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other probes.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules and pharmaceuticals.

    Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-3-Azido-2-benzylpropanol is primarily based on its reactivity as an azide. The azido group can undergo reduction to form an amine, which can interact with various molecular targets. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are highly specific and efficient, making ®-3-Azido-2-benzylpropanol a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

    (S)-3-Azido-2-benzylpropanol: The enantiomer of ®-3-Azido-2-benzylpropanol, differing in the spatial arrangement of atoms.

    3-Azido-2-phenylpropanol: A structurally similar compound with a phenyl group instead of a benzyl group.

    3-Azido-2-propanol: A simpler analog lacking the benzyl substitution.

Uniqueness: ®-3-Azido-2-benzylpropanol is unique due to its specific stereochemistry and the presence of both azido and benzyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

CAS No.

173216-45-0

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(2R)-2-(azidomethyl)-3-phenylpropan-1-ol

InChI

InChI=1S/C10H13N3O/c11-13-12-7-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m1/s1

InChI Key

YZDJRMGVHDIISE-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])CO

Canonical SMILES

C1=CC=C(C=C1)CC(CN=[N+]=[N-])CO

Origin of Product

United States

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